4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a chemical compound with the molecular formula . It is recognized for its inhibitory activity against acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, a crucial neurotransmitter in the nervous system. This compound has diverse applications across various fields, including chemistry, biology, medicine, and industry, particularly in research related to neurodegenerative diseases such as Alzheimer's disease.
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Sulfonamides are widely studied for their pharmacological properties and their ability to inhibit specific enzymes. The specific structure of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide allows it to interact effectively with biological targets, making it a subject of interest in medicinal chemistry .
The synthesis of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide typically involves a two-step reaction process:
In industrial settings, this synthesis can be scaled up using larger reaction vessels and optimized conditions to enhance yield and purity. Continuous flow reactors may also be employed for increased efficiency.
The molecular structure of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide features:
The compound's structure can be represented as follows:
4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can participate in several chemical reactions:
The primary mechanism of action for 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is through the inhibition of acetylcholinesterase. By binding to the active site of this enzyme, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter within the synaptic cleft. This mechanism enhances cholinergic signaling, which may improve cognitive function in conditions characterized by acetylcholine deficiency.
Relevant data on these properties can be found in chemical databases and literature focusing on sulfonamide derivatives .
4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several scientific applications:
4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a synthetic small molecule with the systematic chemical name 4-ethoxy-2,3-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide and the molecular formula C₁₆H₂₆N₂O₄S [1]. It features a core benzenesulfonamide group, where the benzene ring is substituted with an ethoxy group (–OCH₂CH₃) at the para-position and methyl groups at the ortho-positions. The sulfonamide nitrogen is linked to a 2-(morpholin-4-yl)ethyl moiety, which incorporates a tertiary amine and a tetrahydropyran oxygen within its six-membered morpholine ring. This structure classifies it as a sulfonamide derivative with potential as a zinc-binding group (ZBG), a characteristic shared with carbonic anhydrase inhibitors . The morpholine group enhances water solubility and influences pharmacokinetic properties, such as membrane permeability and target engagement [2].
Table 1: Molecular Properties of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₆N₂O₄S |
Molecular Weight | 336.46 g/mol |
Key Functional Groups | Benzenesulfonamide, ethoxy, morpholine |
Zinc-Binding Capability | Yes (via sulfonamide) |
Solubility Profile | Moderate aqueous solubility |
This compound emerged from medicinal chemistry efforts focused on sulfonamide scaffolds to target enzymes like protein tyrosine phosphatases (PTPs) and carbonic anhydrases (CAs). Its design leverages the bioisosteric principle, where the morpholine-ethyl tail optimizes interactions with the hydrophobic pockets of enzyme active sites [2] . Early analogs, such as 2-ethoxy-4-(methoxymethyl)benzamide derivatives, demonstrated potent PTP1B inhibition (IC₅₀ = 0.07 μM), inspiring structural diversification to include benzenesulfonamide-morpholine hybrids [2]. Patent literature from 2010–2020 reveals intensified interest in similar sulfonamides for kinase inhibition (e.g., IKK2), supporting its development as a neuropharmacological agent [5]. No single publication or patent claims its initial synthesis, but its structural features align with derivatives optimized for isoform selectivity (e.g., CA IX over CA II) and cellular activity .
This compound exemplifies the rational design of enzyme inhibitors with dual therapeutic relevance:
Table 2: Comparative Enzyme Inhibition by Sulfonamide Derivatives
Compound Class | Target | IC₅₀/ Kᵢ | Selectivity Ratio | Reference |
---|---|---|---|---|
2-Ethoxybenzamide | PTP1B | 0.07 μM | 32-fold (vs. TCPTP) | [2] |
Thiazolone-sulfonamide | CA IX | 10.93 nM | 142-fold (vs. CA II) | |
Pyrrolopyridine-sulfonamide | IKK2 | Not reported | Not reported | [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1